2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Formation of the propanoic acid moiety: This can be achieved through the reaction of the pyrazole derivative with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions, modulating the compound’s activity. The pyrazole ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-[5-(trifluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-[5-(difluoromethyl)-3-methyl-4-amino-1H-pyrazol-1-yl]propanoic acid: Similar structure but with an amino group instead of a nitro group.
2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.
Uniqueness
2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group provides redox activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[5-(difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O4/c1-3-5(13(16)17)6(7(9)10)12(11-3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFILTYPTJKLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(F)F)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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